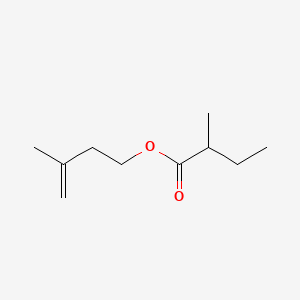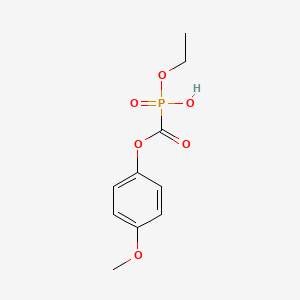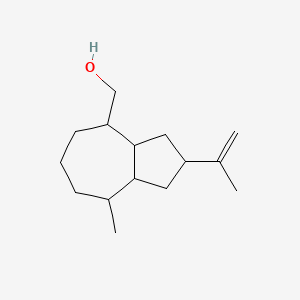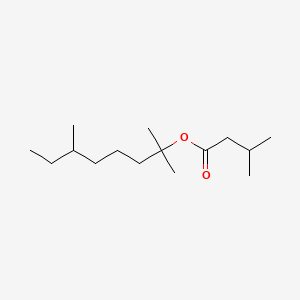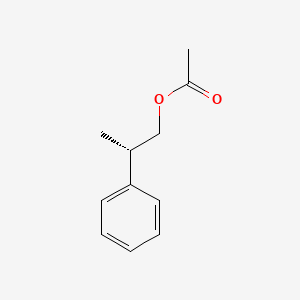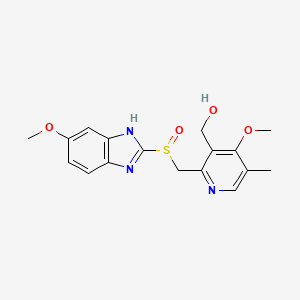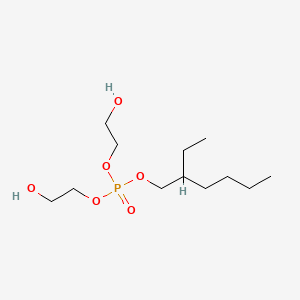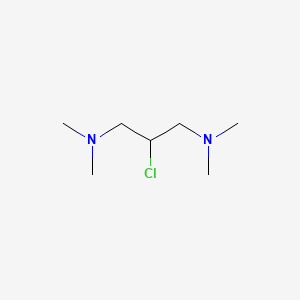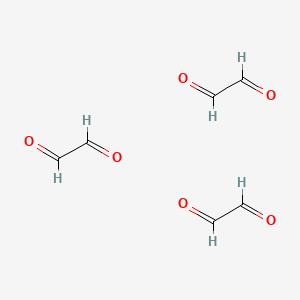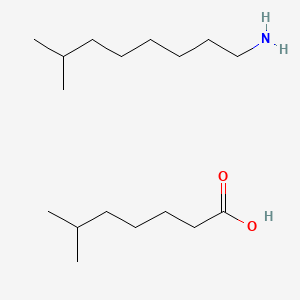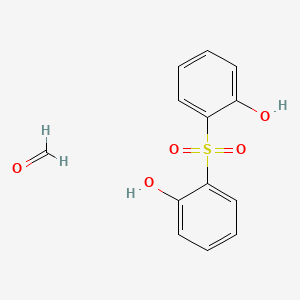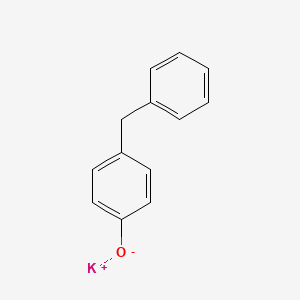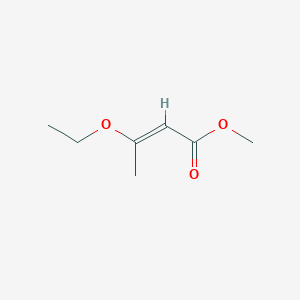
Methyl 3-ethoxybut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-ethoxy-2-butenoate is an organic compound with the molecular formula C7H12O3. It is an ester, characterized by the presence of an ethoxy group and a butenoate moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-ethoxy-2-butenoate can be synthesized through the esterification of 3-ethoxy-2-butenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired ester product.
Industrial Production Methods
In industrial settings, the production of methyl 3-ethoxy-2-butenoate may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and controlled reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-ethoxy-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Produces 3-ethoxy-2-butenoic acid.
Reduction: Yields 3-ethoxy-2-butanol.
Substitution: Results in various substituted butenoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-ethoxy-2-butenoate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of methyl 3-ethoxy-2-butenoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of the ethoxy and butenoate groups, which determine its behavior in various chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-methyl-2-butenoate: An ester with a similar structure but with a methyl group instead of an ethoxy group.
Ethyl 3-ethoxy-2-butenoate: Similar to methyl 3-ethoxy-2-butenoate but with an ethyl group instead of a methyl group.
Methyl 2-butenoate: Lacks the ethoxy group, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 3-ethoxy-2-butenoate is unique due to the presence of both an ethoxy group and a butenoate moiety, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
85153-65-7 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
methyl (E)-3-ethoxybut-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-4-10-6(2)5-7(8)9-3/h5H,4H2,1-3H3/b6-5+ |
Clé InChI |
ORXGGVRQTQZUJW-AATRIKPKSA-N |
SMILES isomérique |
CCO/C(=C/C(=O)OC)/C |
SMILES canonique |
CCOC(=CC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


